N,N'-Di-sec-butyl-p-phenylenediamine

Catalog No.
S1512695
CAS No.
101-96-2
M.F
C14H24N2
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Di-sec-butyl-p-phenylenediamine

CAS Number

101-96-2

Product Name

N,N'-Di-sec-butyl-p-phenylenediamine

IUPAC Name

1-N,4-N-di(butan-2-yl)benzene-1,4-diamine

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3

InChI Key

FSWDLYNGJBGFJH-UHFFFAOYSA-N

SMILES

CCC(C)NC1=CC=C(C=C1)NC(C)CC

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in gasoline, absolute ethanol and benzene; insoluble in water or caustic solutions
Insoluble in water; soluble in hydrocarbon solvents

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)NC(C)CC

The exact mass of the compound N,N'-Di-sec-butyl-p-phenylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)soluble in gasoline, absolute ethanol and benzene; insoluble in water or caustic solutionsinsoluble in water; soluble in hydrocarbon solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68417. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2), often referred to industrially as UOP 5 or Antioxidant 22, is a liquid-state aminic antioxidant and antiozonant. Unlike conventional solid p-phenylenediamine (PPD) derivatives, this compound remains a liquid at ambient temperatures (melting point ~18 °C), offering complete solubility in aliphatic and aromatic hydrocarbons . It functions as a free-radical scavenger to prevent the polymerization of olefins and the formation of gums in fuel systems, while also serving as a catalyst for the oxidation of mercaptans [1]. Its physical state and molar efficiency make it a critical procurement choice for continuous-dosing additive packages in aviation fuels, cracked gasolines, and specialized elastomer formulations where both oxidative stability and streamlined processability are required.

Substituting N,N'-Di-sec-butyl-p-phenylenediamine with generic hindered phenols (such as BHT) or other in-class PPDs (such as 6PPD or IPPD) introduces severe performance and processability bottlenecks. Hindered phenols operate via a different radical scavenging mechanism that requires significantly higher dosing concentrations to achieve equivalent oxidation induction times in thermally stressed fuels, and they lack the ability to catalyze mercaptan sweetening [1]. Conversely, substituting with standard PPDs like 6PPD fails in continuous automated blending operations because 6PPD is a solid at room temperature (melting point ~45–50 °C). Utilizing solid PPDs necessitates heated storage tanks, trace-heated lines, and pre-melting steps, whereas the liquid state of CAS 101-96-2 allows for direct, energy-efficient inline pumping and immediate hydrocarbon dissolution .

Autoxidation Inhibition Efficiency vs. Hindered Phenols

In thermal oxidative stress evaluations of aviation fuels, N,N'-Di-sec-butyl-p-phenylenediamine demonstrates a higher radical scavenging efficiency than standard hindered phenols. Experimental data on oxygen consumption delays in JPTS fuel showed that the major PPD component achieved an ~8-minute oxidation delay at a concentration of approximately 4 µM, whereas achieving the same delay required ~180 µM (40 mg/L) of BHT[1]. This ~45-fold advantage in molar efficiency allows formulators to achieve target thermal stability at a fraction of the treat rate.

Evidence DimensionConcentration required for ~8 min O2 consumption delay
Target Compound Data~4 µM (major PPD component)
Comparator Or Baseline~180 µM (40 mg/L) BHT
Quantified Difference~45-fold higher molar efficiency for the PPD
ConditionsJPTS aviation fuel autoxidation at 185 °C in a single-pass heat exchanger

Enables procurement to drastically reduce additive volume and mass in fuel formulations, lowering costs and minimizing additive-induced engine deposits.

Ambient Processability and Pumping Compatibility

The physical state of an antioxidant dictates the engineering requirements for additive dosing systems. N,N'-Di-sec-butyl-p-phenylenediamine possesses a melting point of approximately 18 °C, ensuring it remains a pumpable liquid under standard ambient conditions [1]. In contrast, the industry-standard antiozonant 6PPD has a melting point of 45–50 °C and is supplied as solid pastilles or flakes. This physical differentiation means that CAS 101-96-2 can be integrated directly into continuous inline liquid blending systems without the energy-intensive pre-melting or heated storage infrastructure required for 6PPD .

Evidence DimensionMelting point and ambient physical state
Target Compound Data~18 °C (Liquid at 20 °C)
Comparator Or Baseline6PPD: 45–50 °C (Solid at 20 °C)
Quantified Difference>25 °C lower melting point, eliminating the solid-to-liquid transition barrier at room temperature
ConditionsStandard ambient storage and automated liquid dosing systems

Eliminates the capital and energy costs associated with heated tanks and trace-heated piping in manufacturing facilities.

Dual-Action Sweetening and Gum Inhibition in Cracked Fuels

Beyond standard radical scavenging, N,N'-Di-sec-butyl-p-phenylenediamine acts as a sweetening agent in high-olefin cracked gasolines. Unlike BHT, which only inhibits oxidation, CAS 101-96-2 catalyzes the oxidation of corrosive mercaptans into benign disulfides while simultaneously preventing olefin polymerization into gums [1]. This dual functionality allows refineries to bypass or reduce secondary mercaptan treatment steps, a capability absent in phenolic antioxidant baselines.

Evidence DimensionMercaptan conversion catalysis (sweetening)
Target Compound DataActive catalyst for mercaptan-to-disulfide conversion
Comparator Or BaselineBHT (No catalytic sweetening activity)
Quantified DifferenceProvides simultaneous sweetening and gum inhibition (2-in-1 action) vs. single-action oxidation inhibition
ConditionsHigh-olefin thermal cracking gasoline storage

Allows refineries to consolidate additive procurement by using a single compound for both fuel stabilization and corrosive mercaptan neutralization.

Continuous-Dose Fuel Additive Packages

Directly leveraging the compound's liquid state at room temperature (MP ~18 °C), this scenario is ideal for automated inline blending in refineries where using solid PPDs (like 6PPD) would require heated infrastructure .

Aviation and Jet Fuel Thermal Stabilization

Capitalizing on its ~45-fold higher molar efficiency compared to BHT, this compound is the optimal choice for JPTS and other aviation fuels where extreme thermal oxidative stress occurs and minimizing additive treat rates is critical to prevent engine deposits [1].

High-Olefin Cracked Gasoline Sweetening

Utilizing its dual-action capability, this compound is recommended for cracked gasolines requiring both gum inhibition and the catalytic conversion of corrosive mercaptans to disulfides, reducing the need for multi-additive treatments .

Physical Description

N,n'-di-sec-butyl-p-phenylenediamine appears as amber to red or dark reddish black liquid. (NTP, 1992)
Liquid

Color/Form

Amber to red liquid
Reddish-brown liquid
Pale yellow oil

XLogP3

4.5

Boiling Point

98 °C @ 26.6 Pa

Flash Point

285 °F (NTP, 1992)
270 °F (132 °C) (CLOSED CUP)

Density

0.94 to 0.95 at 75 °F (NTP, 1992)
0.94 kg/l @ 20 °C

Melting Point

64 °F (NTP, 1992)
18.0 °C
18 °C

UNII

76251WU9I2

GHS Hazard Statements

Aggregated GHS information provided by 1103 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1103 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1098 of 1103 companies with hazard statement code(s):;
H301 (99.54%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (16.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (96.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (99.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (99.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.26%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

85.3 mm Hg at 100 °F (NTP, 1992)

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

101-96-2

Wikipedia

N,N'-di-sec-butyl-p-phenylenediamine

Methods of Manufacturing

REACTION OF P-PHENYLENEDIAMINE & 2-BUTANONE TO FORM THE DIANIL DERIVATIVE, FOLLOWED BY CATALYTIC HYDROGENATION
s-Butylamine + hydroquinone (reductive amination)
Reductive alkylation of p-phenylenediamine

General Manufacturing Information

Petrochemical manufacturing
Petroleum refineries
1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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